molecular formula C11H12N2O4 B103401 6,7,8-trimethoxyquinazolin-4(3H)-one CAS No. 16064-19-0

6,7,8-trimethoxyquinazolin-4(3H)-one

Cat. No. B103401
CAS RN: 16064-19-0
M. Wt: 236.22 g/mol
InChI Key: ORRMRZIJVLFOOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one involves different chemical routes. One method includes the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with aryl or benzyl amines under microwave irradiation in isopropyl alcohol, which provides a fast and efficient synthesis of N-substituted-4-aminoquinazoline compounds . Another approach involves the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes to form Schiff bases . Additionally, the starting material 4-chloro-6,7,8-trimethoxyquinazoline has been synthesized from natural gallic acid by a novel route .

Molecular Structure Analysis

The molecular structure of the derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one has been characterized using various spectroscopic techniques such as IR, (1)H NMR, (13)C NMR, and Mass spectral analysis . The molecular geometry has also been optimized using computational methods like density functional theory (DFT) and Hartree–Fock (HF) methods, providing insights into the chemical and molecular properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these derivatives has been explored through their interactions with biological targets. For instance, compound 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline showed potent inhibitory action on cGMP-PDE, which is significant for cardiovascular effects . Schiff bases derived from 6,7,8-trimethoxyquinazolin-4(3H)-one have exhibited anti-microbial activities against various bacterial and fungal strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been deduced from their structural analysis and biological activity studies. These compounds have shown varying degrees of solubility and stability, which are crucial for their biological efficacy. For example, the anti-proliferative activities of these compounds against cancer cells have been evaluated, although most of them exhibited weaker activity compared to the standard drug PD153035 . The thermodynamic properties and molecular electrostatic potential distribution of these compounds have also been investigated, providing further understanding of their stability and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been synthesized for potential biological activities. A study by Liu et al. (2007) involved creating N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, which were evaluated for their anticancer activities against various cancer cells. The synthesis process originated from natural gallic acid and involved techniques like elemental analysis and NMR spectroscopy (Liu et al., 2007).

In Vitro Antitumor Activity

In another study by Liu et al. (2007), a series of 4-aminoquinazoline derivatives were prepared and tested for their ability to inhibit tumor cells. Some of these derivatives showed potent inhibitory effects in vitro, indicating their potential as anticancer agents (Liu et al., 2007).

Phosphodiesterase Inhibition

Takase et al. (1993) synthesized 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, which exhibited strong inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE). This compound also showed potential in relaxing porcine coronary arteries, suggesting its utility in cardiovascular research (Takase et al., 1993).

Microwave-Assisted Synthesis

Liu et al. (2008) developed a microwave-assisted method to synthesize novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. This method offered a more efficient approach for creating these compounds, which were then tested for anti-proliferative activities (Liu et al., 2008).

Anti-Tumor Activity Study

Huang et al. (2012) explored the action of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline on tumor cells, revealing its broad-spectrum anti-cancer activity. The study also investigated the mechanisms behind its anti-proliferative effects, contributing to the understanding of quinazoline derivatives in cancer treatment (Huang et al., 2012).

Novel Potential Alkaloidal System

Nagarajan et al. (1994) focused on the condensation of isoquinolines to produce novel naphthyridinones and benzazepinones, including 6,7,8-trimethoxy-isoquinoline derivatives. These compounds were predicted to have significant biological activities based on their structural properties (Nagarajan et al., 1994).

Pharmacokinetic Study

A study by Tokumura et al. (1994) developed an HPLC method to determine levels of a novel cyclic GMP phosphodiesterase inhibitor, including 6,7,8-trimethoxyquinazoline, in dog plasma. This contributed to pharmacokinetic understanding of the compound in living organisms (Tokumura et al., 1994).

Future Directions

The future directions for the study of 6,7,8-trimethoxyquinazolin-4(3H)-one could involve further exploration of its potential medical applications, particularly its ability to inhibit certain tumor cells .

properties

IUPAC Name

6,7,8-trimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRMRZIJVLFOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456970
Record name 6,7,8-trimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8-trimethoxyquinazolin-4(3H)-one

CAS RN

16064-19-0
Record name 6,7,8-trimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Liu, Z Huai, G Xia, L Song, S Li, Y Xu, K Hong… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives were synthesized as epidermal growth factor receptor (EGFR) inhibitors, and their antitumor activities …
Number of citations: 12 www.sciencedirect.com
N Krishnarth, SK Verma, A Chaudhary - FABAD Journal of …, 2020 - acarindex.com
Novel derivatives of quinazolinone with the help of Vilsmeier reagent linked through aniline derivatives have been synthesized and evaluated for anti-inflammatory activity. The …
Number of citations: 8 www.acarindex.com
Y Takase, T Saeki, M Fujimoto… - Journal of medicinal …, 1993 - ACS Publications
A newlysynthesized compound, 4-((3, 4-(methylenedioxy) benzyl) amino)-6, 7, 8-trimethoxyquinazo-line (6), had a potent (IC50= 0.36/tM) inhibitory action on cyclic GMP …
Number of citations: 37 pubs.acs.org
C Zhou, Y Huang, Y Li, T Liang, T Zheng… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
Eliminating the latent HIV reservoir remains a difficult problem for creating an HIV functional cure or achieving remission. The “block-and-lock” strategy aims to steadily suppress …
Number of citations: 5 journals.asm.org

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